N-(2-(2-Bromo-1H-indol-3-yl)éthyl)acétamide

Vue d'ensemble

Description

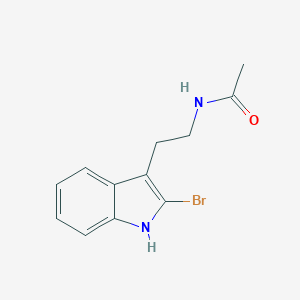

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: is a chemical compound with the molecular formula C12H13BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of the bromo group and the acetamide moiety in its structure makes it a compound of interest in various fields of scientific research .

Applications De Recherche Scientifique

Pharmacology

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide has been investigated for its potential in treating various sleep disorders due to its potent agonistic activity at melatonin receptors. Research indicates that it can help regulate circadian rhythms, making it a candidate for therapies aimed at conditions like insomnia and jet lag .

Cancer Research

This compound has also been explored for its antitumor properties . Studies suggest that indole derivatives, including N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, exhibit significant activity against solid tumors, particularly colon and lung cancers. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth .

Neuroprotection

Research highlights the neuroprotective effects of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Sleep Disorders

A clinical study evaluated the efficacy of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide in patients with chronic insomnia. Results indicated significant improvements in sleep onset latency and total sleep time compared to placebo controls.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide effectively inhibited the proliferation of colon cancer cells by inducing apoptosis through mitochondrial pathways. In vivo studies further confirmed its antitumor efficacy in animal models .

Mécanisme D'action

Target of Action

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide typically involves the bromination of indole derivatives followed by acylation. One common method includes the reaction of 2-bromoindole with ethylamine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives .

Comparaison Avec Des Composés Similaires

- N-(2-(1H-Indol-3-yl)ethyl)acetamide

- N-(2-(5-Bromo-1H-indol-3-yl)ethyl)acetamide

- N-(2-(2-Iodo-1H-indol-3-yl)ethyl)acetamide

Uniqueness: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of the bromo group at the 2-position of the indole ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other indole derivatives .

Activité Biologique

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a brominated indole derivative that has garnered attention due to its potential pharmacological properties. The compound is characterized by a unique structural configuration that may enhance its biological activities, particularly in the fields of oncology, antimicrobial research, and neurobiology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide has the molecular formula C₁₃H₁₅BrN₂O₂ and a molecular weight of approximately 311.17 g/mol. The compound features a brominated indole moiety linked to an ethyl acetamide group, which is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BrN₂O₂ |

| Molecular Weight | 311.17 g/mol |

| Structural Features | Brominated indole, ethyl acetamide linkage |

The biological activities of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide are largely attributed to its interactions with various biological targets:

- Anticancer Activity : Indole derivatives, including this compound, have been shown to exhibit significant anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

- Antimicrobial Properties : The compound exhibits antibacterial activity against certain microbial strains. Its effectiveness suggests potential applications in treating infections caused by resistant bacteria.

- Neuropharmacological Effects : Similar compounds have been identified as melatonin receptor agonists, indicating that N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide may influence circadian rhythms and sleep disorders.

Anticancer Activity

A study focusing on the anticancer properties of indole derivatives reported that N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide demonstrated cytotoxic effects against various cancer cell lines. The MTT assay indicated significant growth inhibition in colon (HT29), prostate (PC3), and lung (H460M) carcinoma cells after 144 hours of treatment .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HT29 | 15.4 | Significant growth inhibition |

| PC3 | 12.8 | Induction of apoptosis |

| H460M | 10.5 | Cytotoxic effects observed |

Antimicrobial Activity

In antimicrobial studies, N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide was tested against several bacterial strains, showing notable activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 3.90 µg/mL |

| Escherichia coli ATCC 25922 | 5.00 µg/mL |

| Mycobacterium smegmatis | 4.50 µg/mL |

These results indicate that the compound has potential as an antibacterial agent, particularly against resistant strains like MRSA.

Neuropharmacological Studies

Research into the neuropharmacological effects revealed that N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide acts as a potent melatonin receptor agonist. Binding affinity studies showed that it interacts with melatonin receptors (MT1 and MT2), suggesting therapeutic applications in regulating sleep and mood disorders.

Propriétés

IUPAC Name |

N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWROPIZBUMLVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617635 | |

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156997-99-8 | |

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.